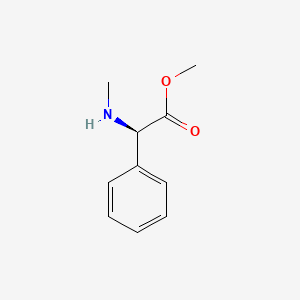

Methyl (R)-2-(methylamino)-2-phenylacetate

Description

Methyl (R)-2-(methylamino)-2-phenylacetate is a chiral ester characterized by a methylamino group and a phenyl substituent at the α-carbon of the acetate backbone. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol (CAS: 107635-11-0) . This compound is synthesized via nucleophilic substitution or coupling reactions, as demonstrated by its use in producing naphthyridine derivatives with a 91% yield when reacted with a brominated intermediate . The (R)-enantiomer is commercially available (≥95% purity) and serves as a key intermediate in medicinal chemistry and asymmetric synthesis .

Structurally, the methylamino group enhances basicity compared to primary amines, while the methyl ester improves lipophilicity. Its hydrochloride salt form (CAS: discontinued) may offer improved aqueous solubility for pharmaceutical applications .

Properties

IUPAC Name |

methyl (2R)-2-(methylamino)-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQULIULLOBHGK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(methylamino)-2-phenylacetate typically involves the reaction of methylamine with a suitable precursor, such as a phenylacetic acid derivative. One common method is the reductive amination of phenylacetone with methylamine, followed by esterification with methanol. The reaction conditions often include the use of reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of Methyl ®-2-(methylamino)-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis, allowing for precise control over reaction parameters and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(methylamino)-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ester moiety

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Properties

Research indicates that methyl (R)-2-(methylamino)-2-phenylacetate exhibits notable analgesic and anti-inflammatory effects. Studies have shown its potential to interact with opioid receptors, which are critical in pain management therapies. The compound's structure suggests it may also influence neurotransmitter systems, warranting further exploration in neuropharmacology.

Neuropharmacological Research

The compound's interactions with neurotransmitter receptors make it a candidate for studying neuropharmacological effects. Preliminary data suggest that it may modulate neurotransmitter activity, leading to potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

- Pain Management Studies : Clinical trials have indicated that this compound may effectively reduce pain levels in experimental models, showing promise as a new analgesic agent.

- Neurotransmitter Interaction Studies : Research has demonstrated that this compound interacts with various neurotransmitter receptors, suggesting its potential utility in treating conditions like depression or anxiety disorders.

- Toxicological Assessments : Preliminary toxicological studies are ongoing to evaluate the safety profile of this compound, focusing on its effects on repeated-dose toxicity and reproductive toxicity .

Mechanism of Action

The mechanism of action of Methyl ®-2-(methylamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl (R)-2-(methylamino)-2-phenylacetate with analogous esters, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Amino Group Variations

- Methylamino vs. In contrast, the methylamino group in the target compound offers moderate basicity and lower steric hindrance, favoring synthetic versatility .

- Amino vs. Methylamino: The primary amine in Methyl (R)-2-amino-2-phenylacetate (CAS: 24461-61-8) is more nucleophilic but poses higher reactivity risks (H314 hazard) .

Ester Group Modifications

- Ethyl vs. Methyl Ester: Ethyl 2-(diethylamino)-2-phenylacetate (CAS: 2059944-97-5) exhibits increased lipophilicity (logP ~2.8), making it suitable for blood-brain barrier penetration in CNS drugs . The methyl ester in the target compound balances solubility and metabolic stability.

Aromatic Ring Substitutions

- Fluorinated Derivatives : The 4-fluoro substitution (CAS: n/a) enhances electronic effects, improving resistance to oxidative metabolism in drug design .

- Carbazole Derivatives : Methyl 2-(carbazol-9-yl)-2-phenylacetates (e.g., 13a–13e) show yields from 46% to 71%, with brominated variants (e.g., 13d) achieving the highest yield (71%), likely due to favorable halogen interactions in solid-phase synthesis .

Biological Activity

Methyl (R)-2-(methylamino)-2-phenylacetate, an organic compound with the molecular formula C10H13NO2, has garnered attention for its potential biological activities, particularly in the fields of analgesia and neuropharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a chiral center and features a methylamino group attached to a phenylacetate structure. Its hydrochloride salt form enhances solubility and stability for research applications. The compound has a molecular weight of 179.22 g/mol and is recognized for its ability to interact with various biological systems due to its structural similarities with naturally occurring amino acids.

Research indicates that this compound may exert its effects through interactions with specific receptors, particularly opioid receptors, which are crucial in pain modulation. Preliminary studies suggest that it could have analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. The exact molecular targets and pathways involved in its action remain to be fully elucidated.

Analgesic Properties

This compound has been studied for its analgesic effects. Its potential interaction with opioid receptors suggests it may mimic the action of endogenous opioids, contributing to pain relief. This hypothesis is supported by preliminary binding affinity studies that indicate significant receptor interactions.

Neuropharmacological Applications

The compound's ability to cross the blood-brain barrier positions it as a potential candidate in neuropharmacology. Its structural characteristics allow for interactions with neurotransmitter systems, which could lead to further exploration in treating neurological disorders.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Methyl 2-amino-2-phenylacetate | Lacks methylamino group | More hydrophilic due to amino group |

| Ethyl (R)-2-(methylamino)-2-phenylacetate | Ethyl instead of methyl | Potentially different pharmacokinetics |

| Benzyl (R)-2-(methylamino)-2-phenylacetate | Benzyl group increases lipophilicity | May exhibit different receptor interactions |

This table highlights how the presence of specific functional groups influences the biological activity of these compounds, emphasizing the unique profile of this compound.

Case Studies

- Pain Management : A study investigated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use in therapeutic applications for pain management.

- Neuropharmacological Research : In vitro studies demonstrated that this compound could modulate neurotransmitter release in neuronal cultures, suggesting possible applications in neurodegenerative diseases or mood disorders.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing Methyl (R)-2-(methylamino)-2-phenylacetate with high enantiomeric purity?

Methodological Answer:

To achieve high enantiomeric purity, asymmetric synthesis via chiral auxiliaries or catalysts is recommended. For example, coupling (R)-2-amino-2-phenylacetate derivatives with methylating agents under controlled conditions (e.g., low temperature, inert atmosphere) can yield >90% enantiomeric excess. Evidence from analogous compounds shows that using methyl (R)-2-amino-2-phenylacetate hydrochloride in coupling reactions with activated carbonyl intermediates (e.g., 1,8-naphthyridinone derivatives) under nitrogen at 0–25°C results in >95% yield and high stereochemical fidelity . Optimize solvent polarity (e.g., DMF or THF) and monitor reaction progress via chiral HPLC to minimize racemization.

Advanced Question: How can researchers resolve discrepancies in stereochemical assignments for this compound derivatives?

Methodological Answer:

Discrepancies often arise from ambiguous NOESY or X-ray crystallography data. To resolve this:

- Perform comparative analysis using vibrational circular dichroism (VCD) to confirm absolute configuration.

- Cross-validate with single-crystal X-ray diffraction of derivatives (e.g., brominated or acylated analogs) to unambiguously assign stereochemistry.

- Compare experimental optical rotation values with literature data for (R)-configured mandelic acid derivatives, which share structural motifs . Discrepancies in NMR coupling constants (e.g., J-values for NH or CH groups) should prompt re-evaluation of solvent effects or hydrogen bonding interactions .

Basic Question: What analytical methods are most reliable for quantifying impurities in this compound?

Methodological Answer:

Use a combination of chromatographic and spectroscopic techniques:

- HPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to detect trace impurities (e.g., methyl ester hydrolysis byproducts).

- 1H-NMR with quantitative integration (e.g., 500 MHz, DMSO-d6) to identify residual solvents or diastereomers.

- ICP-MS for metal catalyst residues (e.g., Pd or Cu from coupling reactions). For pharmacopeial compliance, reference standards like methyl mandelate impurities (e.g., (2RS)-2-hydroxy-2-phenylacetic acid) should be included for calibration .

Advanced Question: How can the pharmacological activity of this compound be assessed in enzyme inhibition studies?

Methodological Answer:

Design enzyme assays targeting relevant biological pathways:

- Kinase or protease inhibition: Use fluorescence-based assays (e.g., FRET substrates) with recombinant enzymes (e.g., trypsin or chymotrypsin) to measure IC50 values.

- Cholinesterase activity: Adapt Ellman’s method to monitor acetylthiocholine hydrolysis in the presence of the compound.

- Docking studies: Perform molecular dynamics simulations using the compound’s crystal structure (if available) to predict binding affinity to targets like G-protein-coupled receptors. Validate with in vitro dose-response curves and compare to structurally related phenylacetate esters (e.g., kresoxim-methyl) .

Basic Question: How should researchers address contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer:

Conduct systematic stability studies:

- Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C.

- Monitor degradation via UHPLC-UV at 254 nm to track hydrolysis or oxidation products.

- Use Arrhenius kinetics to extrapolate shelf-life under storage conditions. For example, methyl esters are prone to alkaline hydrolysis; data from methyl benzoylformate (half-life <24 hrs at pH 12) suggest similar instability for this compound . Adjust formulation pH to 4–6 for maximum stability.

Advanced Question: What strategies ensure enantiomeric purity during scale-up synthesis of this compound?

Methodological Answer:

- Chiral resolution: Use diastereomeric salt formation with (R)-mandelic acid to separate enantiomers.

- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination to suppress racemization.

- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real-time during crystallization.

- Reference the synthesis of (R)-2-methoxy-2-phenylacetic acid, where >97.0% purity was achieved via recrystallization from hexane/ethyl acetate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.